molecular formula C19H19N3O5S B1211168 Oxacillin CAS No. 66-79-5

Oxacillin

Katalognummer B1211168
CAS-Nummer: 66-79-5
Molekulargewicht: 401.4 g/mol
InChI-Schlüssel: UWYHMGVUTGAWSP-JKIFEVAISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oxacillin, also known by the trade name Bactocill, is a narrow-spectrum beta-lactam antibiotic of the penicillin class . It was developed by Beecham, patented in 1960, and approved for medical use in 1962 . Oxacillin is a penicillinase-resistant β-lactam, similar to methicillin, and has replaced methicillin in clinical use . It is used to treat a number of susceptible bacterial infections .


Synthesis Analysis

The synthesis of Oxacillin involves complex chemical reactions. An efficient synthesis of oxazolines, a key component in Oxacillin, has been reported via a cascade reaction between azaoxyallyl cations and 1,2-benzisoxazoles . This method provides an effective and practical pathway to synthesize oxazoline in good yields under mild conditions .


Molecular Structure Analysis

Oxacillin has a complex molecular structure with the chemical formula C19H19N3O5S . Its molecular weight is 401.44 g/mol . The structure includes a 4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid core, which is common to all penicillins .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Resistance and Staphylococcus Infections

  • Oxacillin Resistance in Staphylococcus spp.: Oxacillin has been an alternative for treating Staphylococcus spp. infections. However, resistance to oxacillin, especially in coagulase-negative staphylococci (CoNS), is a growing concern. Research indicates high resistance rates and the dissemination of resistant clones in hospital settings, emphasizing the need for controlled antibiotic use and infection prevention measures (Martins et al., 2013).

Drug Resistance Detection and Mechanisms

  • Oxacillin Resistance Detection: Studies have focused on the detection of oxacillin resistance in Staphylococcus aureus through various methods like mecA gene detection, disk diffusion methods, and E-tests, revealing the critical role of accurate detection methods in managing infections (Martins et al., 2010).
  • Mechanisms of Resistance: Research on oxacillin resistance has highlighted molecular factors like the mecA gene, contributing to treatment failure. This insight is crucial for developing strategies to overcome resistance (Moosavi et al., 2014).

Antibiotic Degradation and Environmental Impact

  • Degradation of Oxacillin in Water: Studies have explored the degradation of oxacillin in water through methods like anodic oxidation, highlighting the need to address antibiotic contamination in environmental contexts (Giraldo et al., 2015).

Novel Antivirulence Strategies

  • Oxacillin in MRSA Treatment: Innovative approaches in treating methicillin-resistant Staphylococcus aureus (MRSA) infections have shown that oxacillin can attenuate the virulence of MRSA, despite the pathogen being resistant. This suggests potential for oxacillin in adjunct antivirulence therapy (Waters et al., 2017).

Antibiotic Sensing and Detection

  • Sensing Techniques for Oxacillin: Research has been conducted on the development of sensors for detecting oxacillin in various matrices, improving antibiotic monitoring and management (Zhang et al., 2023).

Antibiotic Degradation Pathways

  • Understanding Degradation Processes: The study of photocatalysis and other advanced oxidation processes for oxacillin degradation provides insights into the antibiotic's breakdown pathways and environmental fate (Giraldo-Aguirre et al., 2015).

Antibiotic-Modified Materials

  • Oxacillin-Doped Polymers: Research into incorporating oxacillin into polymers like polypyrrole has opened avenues for developing materials with embedded antibiotic properties, potentially useful in medical applications (Moloney & Breslin, 2019).

Innovative Antibiotic Combinations

  • Synergistic Combinations with Honey: Explorations into combinations of antibiotics like oxacillin with natural substances such as manuka honey have shown potential in enhancing antibacterial effectiveness, especially against pathogens like MRSA (Jenkins & Cooper, 2012).

Safety And Hazards

Oxacillin can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation . Prolonged or repeated contact may cause itching and soreness and possible sensitization .

Zukünftige Richtungen

The future of Oxacillin research is focused on tackling the antimicrobial resistance crisis . One promising avenue of research involves so-called antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . For example, a recent study showed that the combination of Oxacillin with antimicrobial peptide nisin had considerable anti-biofilm effects .

Relevant Papers

  • "Improved Oxacillin Treatment Outcomes in Experimental Skin and Lung Infection by a Methicillin-Resistant Staphylococcus aureus Isolate with a vraSR Operon Deletion" .
  • "Combination antimicrobial therapy: in vitro synergistic effect of anti-staphylococcal drug oxacillin with antimicrobial peptide nisin against Staphylococcus epidermidis clinical isolates and Staphylococcus aureus biofilms" .

Eigenschaften

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-9-11(12(21-27-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)26)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,26)/t13-,14+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYHMGVUTGAWSP-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1173-88-2 (anhydrous monosodium salt), 7240-38-2 (monosodium salt, monohydrate)
Record name Oxacillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023397
Record name Oxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

8.62e-02 g/L
Record name Oxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Oxacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Oxacillin interferes with an autolysin inhibitor.
Record name Oxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Oxacillin

CAS RN

66-79-5
Record name Oxacillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxacillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxacillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00713
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxacillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxacillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXACILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH95VD7V76
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxacillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014851
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxacillin
Reactant of Route 2
Reactant of Route 2
Oxacillin
Reactant of Route 3
Oxacillin
Reactant of Route 4
Oxacillin
Reactant of Route 5
Oxacillin
Reactant of Route 6
Oxacillin

Citations

For This Compound
82,800
Citations
DL Stevens, LG Smith, JB Bruss… - Antimicrobial Agents …, 2000 - Am Soc Microbiol
This randomized, double-blind, multicenter trial compared the efficacy and safety of linezolid, an oxazolidinone, with those of oxacillin-dicloxacillin in patients with complicated skin and …
Number of citations: 300 journals.asm.org
DFJ Brown - Journal of Antimicrobial Chemotherapy, 2001 - academic.oup.com
… cross-resistance between methicillin/oxacillin and other β-lactams. Oxacillin in discs is reported to be less labile than methicillin on storage21 but oxacillin is less resistant to hydrolysis …
Number of citations: 204 academic.oup.com
R Sutherland, EAP Croydon, GN Rolinson - Br Med J, 1970 - bmj.com
… of oxacillin and cloxacillin and less than that of dicloxacillin. In man flucloxacillin given orally produced total and free serum levels higher than those obtained with oxacillin … of oxacillin, …
Number of citations: 237 www.bmj.com
Y Hososaka, H Hanaki, H Endo, Y Suzuki… - Journal of Infection and …, 2007 - Elsevier
… an MIC of oxacillin of less than 2 mg/l (oxacillin-susceptible … These OS-MRSAs were least resistant to oxacillin among the … called for in the classification of oxacillin-resistant S. aureus …
Number of citations: 151 www.sciencedirect.com
PC Taylor, FD Schoenknecht, JC Sherris… - Antimicrobial Agents …, 1983 - Am Soc Microbiol
The minimum bactericidal concentration of oxacillin for Staphylococcus aureus was shown to be considerably influenced by technical and definitional factors, particularly by the survival …
Number of citations: 273 journals.asm.org
D Velasco, M del Mar Tomas, M Cartelle… - Journal of …, 2005 - academic.oup.com
Objectives: To evaluate the performance of oxacillin, cefazolin, cefoxitin, cefotaxime and imipenem discs; Etest for oxacillin; microdilution; agar screening plates with 2 and 6 mg/L of …
Number of citations: 289 academic.oup.com
KH Rand, HJ Houck - Antimicrobial agents and chemotherapy, 2004 - Am Soc Microbiol
… with 32 μg of oxacillin/ml, and synergy was found for 11 of 18 strains (61%) with daptomycin at one-fourth the MIC or less in combination with oxacillin. At 24 h, the daptomycin-oxacillin …
Number of citations: 173 journals.asm.org
LD Sabath, M Finland - Proceedings of the Society for …, 1962 - journals.sagepub.com
… run in the experiment with oxacillin, namely, organisms plus … of active ancillin, methicillin and oxacillin, respectively, after … 3 shows the data on decay in oxacillin activity during incuba…
Number of citations: 26 journals.sagepub.com
WMM Kirby, LS Rosenfeld, J Brodie - JAMA, 1962 - jamanetwork.com
Oxacillin, one of the hundreds of new penicillins synthesized in the past few years, was … , oxacillin was well absorbed by the oral route, though less regularly than phenethicillin. Oxacillin …
Number of citations: 56 jamanetwork.com
JM Swenson, PP Williams, G Killgore… - Journal of Clinical …, 2001 - Am Soc Microbiol
… (demonstrating oxacillin MICs of 4 to >16 μg/ml) and 36 mecA-negative strains. The oxacillin … the conditions used in the oxacillin agar screen method), the oxacillin MICs of 16 of themecA…
Number of citations: 180 journals.asm.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.